molecular formula C18H13ClN2O3 B11558538 N-{(E)-[5-(2-chloro-4-nitrophenyl)furan-2-yl]methylidene}-4-methylaniline

N-{(E)-[5-(2-chloro-4-nitrophenyl)furan-2-yl]methylidene}-4-methylaniline

Cat. No.: B11558538
M. Wt: 340.8 g/mol
InChI Key: BGHWGEYYNPQWOK-UHFFFAOYSA-N
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Description

(E)-1-[5-(2-CHLORO-4-NITROPHENYL)FURAN-2-YL]-N-(4-METHYLPHENYL)METHANIMINE is a synthetic organic compound characterized by its unique structure, which includes a furan ring substituted with a 2-chloro-4-nitrophenyl group and a methanimine linkage to a 4-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-[5-(2-CHLORO-4-NITROPHENYL)FURAN-2-YL]-N-(4-METHYLPHENYL)METHANIMINE typically involves a multi-step process:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Substitution with 2-Chloro-4-Nitrophenyl Group: The furan ring is then substituted with a 2-chloro-4-nitrophenyl group using electrophilic aromatic substitution reactions.

    Formation of Methanimine Linkage: The final step involves the formation of the methanimine linkage by reacting the substituted furan with 4-methylbenzaldehyde under conditions that favor the formation of the imine bond.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-1-[5-(2-CHLORO-4-NITROPHENYL)FURAN-2-YL]-N-(4-METHYLPHENYL)METHANIMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro and nitro positions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Major Products

    Oxidation: Formation of nitro derivatives or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

(E)-1-[5-(2-CHLORO-4-NITROPHENYL)FURAN-2-YL]-N-(4-METHYLPHENYL)METHANIMINE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (E)-1-[5-(2-CHLORO-4-NITROPHENYL)FURAN-2-YL]-N-(4-METHYLPHENYL)METHANIMINE involves its interaction with specific molecular targets. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in critical biological pathways.

    Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.

    Disrupting Cellular Processes: Interfering with cellular processes such as DNA replication or protein synthesis.

Comparison with Similar Compounds

Similar Compounds

    Dichloroanilines: Compounds with an aniline ring substituted with two chlorine atoms.

    Indole Derivatives: Compounds containing an indole nucleus with various substitutions.

Uniqueness

(E)-1-[5-(2-CHLORO-4-NITROPHENYL)FURAN-2-YL]-N-(4-METHYLPHENYL)METHANIMINE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical reactivity and potential biological activities compared to similar compounds.

This detailed article provides a comprehensive overview of (E)-1-[5-(2-CHLORO-4-NITROPHENYL)FURAN-2-YL]-N-(4-METHYLPHENYL)METHANIMINE, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C18H13ClN2O3

Molecular Weight

340.8 g/mol

IUPAC Name

1-[5-(2-chloro-4-nitrophenyl)furan-2-yl]-N-(4-methylphenyl)methanimine

InChI

InChI=1S/C18H13ClN2O3/c1-12-2-4-13(5-3-12)20-11-15-7-9-18(24-15)16-8-6-14(21(22)23)10-17(16)19/h2-11H,1H3

InChI Key

BGHWGEYYNPQWOK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N=CC2=CC=C(O2)C3=C(C=C(C=C3)[N+](=O)[O-])Cl

Origin of Product

United States

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